4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone
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Overview
Description
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the propynyl group: This step may involve the alkylation of the imidazole ring with a propynyl halide.
Attachment of the fluorobenzyl sulfone: This can be done through a nucleophilic substitution reaction where the imidazole derivative reacts with a fluorobenzyl sulfone precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propynyl group or the imidazole ring.
Reduction: Reduction reactions could target the sulfone group, potentially converting it to a sulfide.
Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a sulfide.
Scientific Research Applications
Chemistry
Catalysis: Imidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Imidazole derivatives are known for their antimicrobial properties.
Anticancer Research: Some derivatives have shown potential as anticancer agents.
Industry
Pharmaceuticals: Used in the development of drugs.
Agriculture: Potential use as pesticides or herbicides.
Mechanism of Action
The mechanism of action for 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The propynyl and fluorobenzyl groups may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1H-imidazole: Lacks the propynyl and fluorobenzyl sulfone groups.
1-Propynyl-1H-imidazole: Similar structure but without the diphenyl and fluorobenzyl sulfone groups.
3-Fluorobenzyl sulfone derivatives: Compounds with similar sulfone groups but different core structures.
Uniqueness
The unique combination of the imidazole ring, propynyl group, and fluorobenzyl sulfone makes this compound potentially interesting for specific applications where these functional groups can provide synergistic effects.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)31(29,30)18-19-10-9-15-22(26)17-19/h1,3-15,17H,16,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSKLCMUXSBTCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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